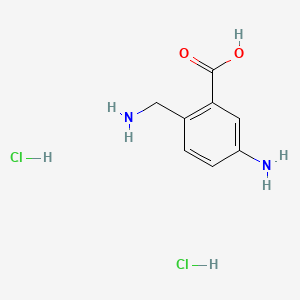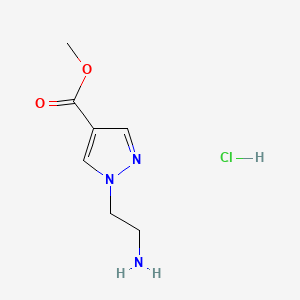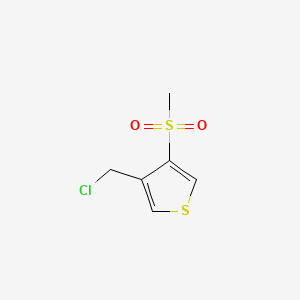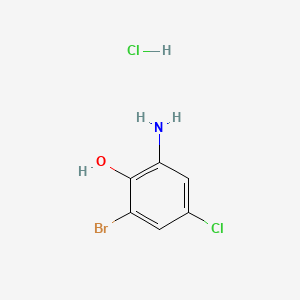
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride (AAPN) is a widely used chemical compound in the field of biochemistry and pharmacology. It is a derivative of naphthalene, a group of compounds typically used in the manufacture of dyes, plastics, and pharmaceuticals. AAPN has been studied extensively for its potential applications in scientific research and drug discovery.
Wirkmechanismus
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to interact with a variety of enzymes and receptors in the body. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, this compound has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, this compound has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a wide range of potential applications in scientific research and drug discovery. There are a number of potential future directions for this compound research, including the investigation of its potential therapeutic effects, the development of new drug delivery systems, and the exploration of its potential as a diagnostic tool. Additionally, this compound could be used to study the interaction of drugs with their respective receptors, as well as to investigate the metabolism of drugs in the body. Finally, this compound could be used to study the inhibition of various enzymes, such as acetylcholinesterase.
Synthesemethoden
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is synthesized through a multi-step process that involves the reaction of an aromatic aldehyde with an amino acid, followed by the addition of hydrochloric acid. The reaction of an aromatic aldehyde with an amino acid results in the formation of a Schiff base, which is then hydrolyzed to form an aldol condensation product. The aldol condensation product is then treated with hydrochloric acid to yield the desired this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and drug metabolism. In particular, this compound has been used to study the inhibition of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been used to study the binding of various drugs to their respective receptors, as well as to investigate the metabolism of drugs in the body.
Eigenschaften
IUPAC Name |
[4-(2-aminoacetyl)phenyl] naphthalene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-7-9-17(10-8-14)23-19(22)16-6-5-13-3-1-2-4-15(13)11-16;/h1-11H,12,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZLFDIWVFXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)
![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)


![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)



